molecular formula C9H11NO B1321400 1-(3,6-Dimethylpyridin-2-yl)ethanone CAS No. 79926-01-5

1-(3,6-Dimethylpyridin-2-yl)ethanone

Cat. No.: B1321400
CAS No.: 79926-01-5
M. Wt: 149.19 g/mol
InChI Key: NSCQDMOBBRXRGG-UHFFFAOYSA-N
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Description

1-(3,6-Dimethylpyridin-2-yl)ethanone is a pyridine-derived ketone featuring methyl substituents at the 3- and 6-positions of the pyridine ring and an acetyl group at position 2. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The compound is synthesized via copper-catalyzed cross-coupling reactions, as demonstrated in , where 1-(6-bromopyridin-2-yl)ethanone reacts with 3,5-dimethylpyrazole in the presence of CuI and K₂CO₃ under inert conditions .

Properties

IUPAC Name

1-(3,6-dimethylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-5-7(2)10-9(6)8(3)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCQDMOBBRXRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617142
Record name 1-(3,6-Dimethylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79926-01-5
Record name 1-(3,6-Dimethylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,6-Dimethylpyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,6-dimethylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired ethanone derivative .

Industrial production methods for this compound may involve similar reaction conditions but are typically optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(3,6-Dimethylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(3,6-Dimethylpyridin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,6-Dimethylpyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison highlights key differences in substituent effects, electronic properties, and biological activities between 1-(3,6-Dimethylpyridin-2-yl)ethanone and related ethanone derivatives.

Table 1: Structural and Electronic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Properties/Effects References
This compound C₉H₁₁NO 149.19 3,6-dimethylpyridine; 2-acetyl Moderate lipophilicity; electron-donating methyl groups enhance steric bulk.
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone C₁₅H₁₅NO₃S 289.35 6-methylpyridine; 4-methylsulfonylphenyl Sulfonyl group increases polarity and electron-withdrawing effects; potential drug candidate.
1-(3-Hydroxypyridin-2-yl)ethanone C₇H₇NO₂ 137.14 3-hydroxypyridine; 2-acetyl Hydroxyl group enhances solubility via H-bonding; increased acidity (pKa ~3–4).
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone C₈H₆F₃NO 189.13 6-CF₃-pyridine; 3-acetyl Trifluoromethyl group imparts high electronegativity and metabolic stability.
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone C₁₀H₁₂O₄ 196.20 Phenolic hydroxyls; 4-methoxy Enhanced α-glucosidase inhibition due to hydroxyl density.
Pyriphenox (O-methyloxime derivative) C₁₄H₁₃Cl₂N₂O 305.17 2,4-dichlorophenyl; 3-pyridinyl; oxime Oxime group improves stability; used as a pesticide.

Key Observations :

Substituent Effects on Reactivity and Solubility :

  • Electron-withdrawing groups (e.g., sulfonyl in , trifluoromethyl in ) increase polarity and stability but reduce lipophilicity. In contrast, methyl groups in the target compound enhance lipophilicity, favoring membrane permeability .
  • Hydroxyl groups (e.g., ) improve aqueous solubility via hydrogen bonding but may limit blood-brain barrier penetration.

Biological Activity: Phenolic ethanones like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exhibit α-glucosidase inhibitory activity due to hydroxyl-methoxy synergy, whereas pyridine-based analogs (e.g., the target compound) may prioritize receptor binding via aromatic π-stacking .

Synthetic Utility: Copper-catalyzed methods (e.g., ) are common for pyridine functionalization. Derivatives like 1-(6-(3,5-dimethylpyrazol-1-yl)pyridin-2-yl)ethanone demonstrate the adaptability of such protocols for introducing heterocyclic substituents .

Biological Activity

1-(3,6-Dimethylpyridin-2-yl)ethanone is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with two methyl groups at the 3 and 6 positions and a ketone functional group. Its molecular formula is C9H11NC_9H_{11}N with a molecular weight of approximately 149.19 g/mol. The presence of the pyridine ring contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. For example, it has been tested against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been investigated for anti-inflammatory effects . Preliminary studies suggest that it may modulate inflammatory pathways, potentially making it useful for treating conditions characterized by excessive inflammation.

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific enzymes and receptors.

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby altering enzyme activity. This can lead to reduced metabolic rates in pathogens or modulation of inflammatory responses.
  • Receptor Interaction : The compound can interact with various receptors in the body, influencing signaling pathways that regulate inflammation and immune responses.

Case Studies

  • Antimicrobial Activity Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed an IC50 value of approximately 25 µg/mL, indicating significant antibacterial activity compared to control groups .
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential pathway for therapeutic application in inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
Enzyme inhibitionModulation of enzyme activity

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